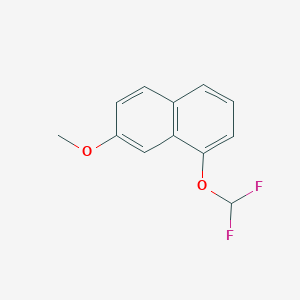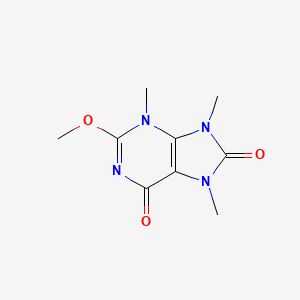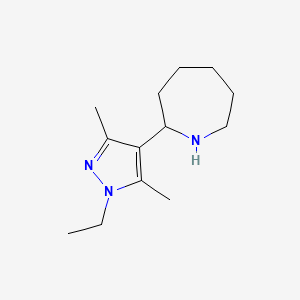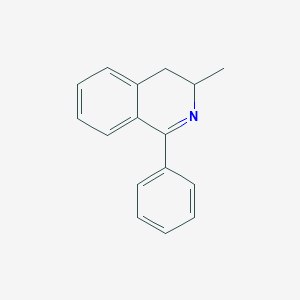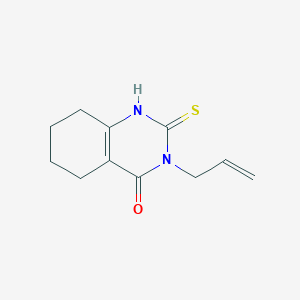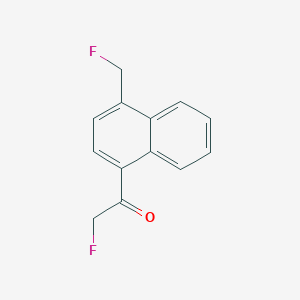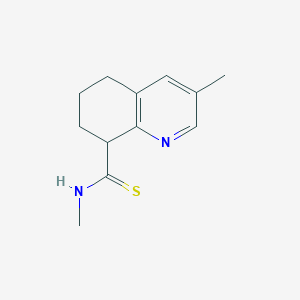
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids. The presence of methoxy groups at the 6 and 7 positions, along with an ethyl group at the 1 position, makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores . Another method includes the Petasis reaction, which involves the formation of a diastereomeric morpholinone derivative that is further transformed into the desired tetrahydroisoquinoline . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions with o-quinone methides, forming complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound has been studied for its antiproliferative effects on hepatocellular carcinoma.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of catechol-O-methyltransferase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting therapeutic effects in conditions like Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be compared with other similar compounds such as:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its use in treating Parkinson’s disease.
1-Ethyl-6,7-dimethoxy-1,2-dimethyl-3,4-dihydroisoquinoline: Another derivative with similar structural features but different biological activities.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: Studied for its role in reversing multidrug resistance.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
918665-58-4 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
1-ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,12-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
WSXHRFXLWPWART-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCCC2=CC(C(C=C21)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



